molecular formula C21H26N2O2 B5972801 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one

2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one

Cat. No. B5972801
M. Wt: 338.4 g/mol
InChI Key: LTECGJXBYMYLLH-KCLYBWHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one, also known as ME0328, is a chemical compound that has gained attention in scientific research due to its potential as an anticancer agent. Its unique structure and mechanism of action make it a promising candidate for further study in the field of cancer research.

Mechanism of Action

2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one works by inhibiting the activity of a protein called STAT3, which is involved in the development and progression of cancer. By inhibiting STAT3, 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one prevents cancer cells from proliferating and induces cell death. This unique mechanism of action makes 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one a promising candidate for further study in the field of cancer research.
Biochemical and Physiological Effects:
Studies have shown that 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one has a low toxicity profile and does not affect normal cells. In addition, it has been found to have anti-inflammatory effects, which may contribute to its anticancer activity. 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one has also been found to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one is its unique mechanism of action, which makes it a promising candidate for further study in the field of cancer research. However, its low solubility in water and limited availability may present challenges for lab experiments.

Future Directions

There are several future directions for the study of 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. In addition, further studies are needed to explore the potential of 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one as a therapeutic agent for the treatment of cancer. This may involve testing its efficacy in animal models and clinical trials, as well as investigating its potential for combination therapy with other anticancer agents. Finally, the development of 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one analogs may provide new insights into the structure-activity relationship of this compound and lead to the development of more potent anticancer agents.

Synthesis Methods

The synthesis of 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one involves several steps, including the condensation of 2-methyl-1H-indole-3-carbaldehyde with (E)-3-(dimethylamino)acrylic acid ethyl ester, followed by a series of reactions to form the final product. The synthesis process has been optimized to yield high purity and yield of 2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one.

Scientific Research Applications

2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one has shown promising results in preclinical studies as an anticancer agent. It has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer. In addition, it has been shown to induce cell death in cancer cells, without affecting normal cells.

properties

IUPAC Name

(2E)-2-(1-hydroxybutylidene)-3-[2-(2-methyl-1H-indol-3-yl)ethylimino]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-7-19(24)21-18(10-6-11-20(21)25)22-13-12-15-14(2)23-17-9-5-4-8-16(15)17/h4-5,8-9,23-24H,3,6-7,10-13H2,1-2H3/b21-19+,22-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTECGJXBYMYLLH-KCLYBWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C1C(=NCCC2=C(NC3=CC=CC=C32)C)CCCC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\1/C(=NCCC2=C(NC3=CC=CC=C32)C)CCCC1=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811650
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-butanoyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one

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